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Compound of Interest

2-Hydroxy-4-
Compound Name:
pyridinecarboxaldehyde

Cat. No.: B112183

2-Hydroxypyridine-4-carbaldehyde is a bifunctional heterocyclic compound of significant
interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate
stems from the reactivity of its aldehyde group and the coordination capabilities of the pyridine
ring. However, a comprehensive understanding of its spectroscopic properties is paramount for
its effective use and quality control. This guide provides a detailed analysis of the expected
spectroscopic data for this molecule, grounded in the fundamental principles of spectroscopy
and supported by data from analogous structures.

A critical feature governing the spectroscopic and chemical behavior of this molecule is its
existence in a tautomeric equilibrium with its pyridone form, 1,2-dihydro-2-oxo-pyridine-4-
carbaldehyde. This lactam-lactim tautomerism is highly sensitive to the molecular environment,
particularly the polarity of the solvent.[1][2] The enol form (2-hydroxypyridine) is favored in non-
polar solvents, while the keto form (2-pyridone) predominates in polar solvents and the solid
state.[1][3] This dynamic equilibrium profoundly influences all spectroscopic measurements,
and its understanding is key to accurate data interpretation.
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Caption: Tautomeric equilibrium of 2-Hydroxypyridine-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of 2-

Hydroxypyridine-4-carbaldehyde, as it provides direct evidence of the tautomeric equilibrium.

The choice of solvent (e.g., CDCIs vs. DMSO-ds) will critically alter the observed spectrum by

shifting the equilibrium.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment would involve acquiring spectra in at least two solvents of

differing polarity to observe the shift in tautomeric preference.

e Sample Preparation: Dissolve ~5-10 mg of 2-Hydroxypyridine-4-carbaldehyde in ~0.7 mL of

a deuterated solvent (e.g., CDCIs for a non-polar environment, DMSO-de for a polar

environment) in a standard 5 mm NMR tube.

e 'H NMR Acquisition:

o Acquire a standard single-pulse *H NMR spectrum.

o Typical parameters: 400 or 500 MHz spectrometer, 30° pulse angle, 2-second relaxation

delay, 16-32 scans.
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o Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS).

¢ 13C NMR Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum. This technique removes C-H coupling,
resulting in a single peak for each unique carbon, which simplifies the spectrum.[4]

o Typical parameters: 100 or 125 MHz, 45° pulse angle, 2-second relaxation delay, 1024 or
more scans due to the low natural abundance of 13C.

« Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs) to obtain the final spectra.
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Caption: Workflow for comparative NMR analysis of tautomerism.

Predicted *H NMR Spectral Data

The chemical shifts are predicted based on data for 2-hydroxypyridine[5] and 4-
pyridinecarboxaldehyde.[6] The presence of two distinct sets of signals in a single spectrum
would confirm the co-existence of both tautomers.

) Predicted &
Predicted &
: (ppm) - Keto I
Assignment (ppm) - Enol i Multiplicity Notes
_ Form (in
Form (in CDClIs)
DMSO-de)
Deshielded
Aldehyde-H ~9.9 ~9.8 s )
proton, singlet.
Highly variable,
OH/NH ~11.0 (broad) ~12.5 (broad) brs exchangeable
proton.
H-6 ~7.8 ~7.6 d Coupled to H-5.
H-5 ~7.2 ~7.5 d Coupled to H-6.
Singlet, no
H-3 ~6.8 ~6.5 s

adjacent protons.

Predicted **C NMR Spectral Data

Carbonyl carbons are highly deshielded and appear far downfield.[4][7] The key diagnostic
signal is the C-2 carbon, which will show a dramatic shift depending on whether it is part of a C-
O single bond (enol) or a C=0 double bond (keto).
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Predicted & (ppm) - Predicted & (ppm) -

Assignment Enol Form (in Keto Form (in Notes
CDCls) DMSO-de)
Characteristic
Aldehyde C=0 ~192 ~191

aldehyde carbonyl.

Diagnostic Peak: C-

C-2 ~163 ~165
OH vs C=0.
Carbon bearing the
C-4 ~145 ~148
aldehyde group.
C-6 ~140 ~138
C-5 ~120 ~125
C-3 ~110 ~108

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is exceptionally
useful for identifying the presence of O-H, N-H, and C=0 bonds, providing clear evidence for
the dominant tautomeric form.

Experimental Protocol: FTIR Data Acquisition

e Sample Preparation:

o Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind
to a fine powder and press into a transparent pellet using a hydraulic press. This method
favors the keto (pyridone) form.[1]

o Solution (e.g., in CHCI3): Prepare a ~1% w/v solution and analyze using a liquid
transmission cell with NaCl or KBr windows. This method would favor the enol form.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the pure solvent).
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o Place the sample in the beam path and record the spectrum.

o Typically scanned from 4000 cm~1 to 400 cm~1. Data is an average of 16-32 scans for a

good signal-to-noise ratio.

Predicted IR Spectral Data

The key differentiating regions are the O-H/N-H stretching region (~3400-3000 cm~1) and the
carbonyl stretching region (~1700-1600 cm~1). Predictions are based on data for 2-

hydroxypyridine[8][9] and pyridine aldehydes.[10]

Predicted Predicted
Vibrational Mode Wavenumber (cm~1)  Wavenumber (cm~1)  Intensity
- Enol Form - Keto Form
O-H Stretch )
] ~3400 (broad) Absent Medium-Strong
(Phenolic)
N-H Stretch (Lactam) Absent ~3100 (broad) Medium
Aromatic C-H Stretch ~3050 ~3070 Medium-Weak
Weak (Often two
Aldehyde C-H Stretch ~ ~2850, ~2750 ~2850, ~2750
bands)
Aldehyde C=0 Stretch  ~1705 ~1700 Strong
Lactam C=0 Stretch Absent ~1660 Very Strong
Aromatic C=C/C=N )
~1610, ~1580 ~1600, ~1540 Strong-Medium

Stretch

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily m - 1* transitions in

conjugated systems.[11] The extent of conjugation differs between the enol and keto

tautomers, leading to distinct absorption maxima (A_max).

Experimental Protocol: UV-Vis Data Acquisition
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e Solvent Selection: Choose spectroscopic grade solvents (e.g., hexane for non-polar, ethanol
or water for polar) that are transparent in the desired wavelength range.

o Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial
dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

o Data Acquisition:
o Use a matched pair of quartz cuvettes.
o Fill one cuvette with the pure solvent to serve as a blank and record a baseline.

o Fill the other cuvette with the sample solution and record the absorbance spectrum,
typically from 200 to 400 nm.

Predicted UV-Vis Spectral Data

The pyridone (keto) form has a more extended cross-conjugated system, which is expected to
shift the A_max to a longer wavelength (a bathochromic shift) compared to the enol form.[12]
Data for the parent 2-hydroxypyridine/2-pyridone system shows a A_max around 293-297 nm in
polar solvents (favoring the pyridone).[1]

Predicted A_max . ) -
Tautomer (nm) Solvent Condition Electronic Transition
nm

Non-polar (e.g.,
Enol Form ~280 m~-T
Hexane)

Keto Form ~310 Polar (e.g., Ethanol) - T

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For
2-Hydroxypyridine-4-carbaldehyde, both tautomers have the same molecular formula
(CeHsNO2) and thus the same molecular weight (123.11 g/mol ). The fragmentation pattern,
however, can offer structural insights.
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Experimental Protocol: ESI-MS Data Acquisition

Electrospray lonization (ESI) is a soft ionization technique suitable for polar, functionalized

molecules.

o Sample Preparation: Prepare a dilute solution (~1-10 ug/mL) of the sample in a suitable

solvent like methanol or acetonitrile, often with a small amount of formic acid to promote

protonation ([M+H]*).

e Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

pL/min).

o Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed

will be the protonated molecule, [M+H]*.

o Tandem MS (MS/MS): To obtain fragmentation data, isolate the [M+H]* ion (m/z 124.04) and
subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate

fragment ions.

Predicted Mass Spectrometry Data

The fragmentation will likely proceed through losses of stable neutral molecules like CO and

HCN.

m/z (charge/mass ratio)

Predicted lon

Possible Fragmentation

Pathway
124.04 [M+H]*+ Protonated molecular ion

Loss of carbon monoxide from
96.04 [M+H - COJ*

the aldehyde group

Loss of CO from the molecular
95.03 [M-CO]* ) ] )

ion radical (in EI-MS)

Subsequent loss of hydrogen
67.04 [M+H - CO - HCNJ*

cyanide from the pyridine ring
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Conclusion

The spectroscopic characterization of 2-Hydroxypyridine-4-carbaldehyde is fundamentally a
study of its tautomeric equilibrium. A multi-technique approach, as outlined in this guide,
provides a self-validating system for structural confirmation. NMR spectroscopy in different
solvents reveals the dynamic nature of the equilibrium, while IR spectroscopy confirms the
dominant functional groups present in a given state. UV-Vis spectroscopy corroborates these
findings by measuring the electronic consequences of conjugation in each tautomer, and mass
spectrometry confirms the molecular weight and provides a characteristic fragmentation
fingerprint. For any researcher in drug development or materials science, a thorough
application of these analytical methodologies is essential for the unambiguous identification
and characterization of this versatile compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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